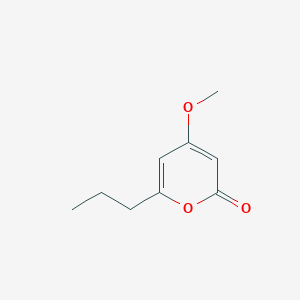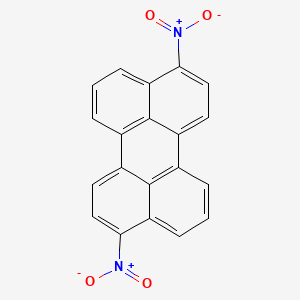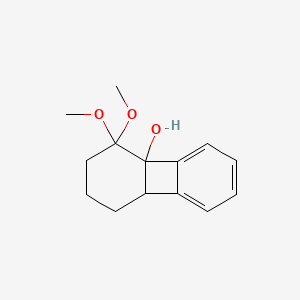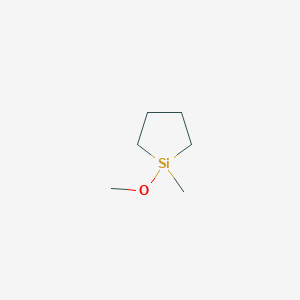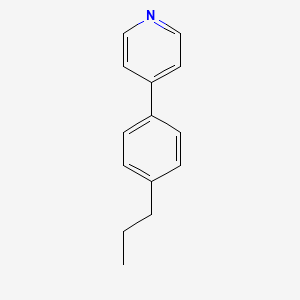![molecular formula C21H44O5Si B14372159 {3-[(Oxiran-2-yl)methoxy]propyl}[tris(pentyloxy)]silane CAS No. 90139-28-9](/img/structure/B14372159.png)
{3-[(Oxiran-2-yl)methoxy]propyl}[tris(pentyloxy)]silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{3-[(Oxiran-2-yl)methoxy]propyl}[tris(pentyloxy)]silane is a silane compound that features an oxirane (epoxide) group and three pentyloxy groups attached to a silicon atom. This compound is known for its unique chemical properties, which make it valuable in various industrial and scientific applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of {3-[(Oxiran-2-yl)methoxy]propyl}[tris(pentyloxy)]silane typically involves the reaction of {3-[(Oxiran-2-yl)methoxy]propyl}silane with pentyloxy groups under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors and precise control of reaction parameters. The process may include steps such as distillation and purification to ensure the final product meets the required specifications for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
{3-[(Oxiran-2-yl)methoxy]propyl}[tris(pentyloxy)]silane undergoes several types of chemical reactions, including:
Oxidation: The oxirane group can be oxidized to form diols or other oxygen-containing compounds.
Reduction: The compound can be reduced to form alcohols or other reduced products.
Substitution: The pentyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used to replace the pentyloxy groups.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the oxirane group typically yields diols, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
{3-[(Oxiran-2-yl)methoxy]propyl}[tris(pentyloxy)]silane has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other silane compounds.
Biology: Employed in the modification of biomolecules and surfaces for various biological assays.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical devices.
Industry: Utilized in the production of coatings, adhesives, and sealants due to its ability to form strong bonds with various substrates.
Wirkmechanismus
The mechanism of action of {3-[(Oxiran-2-yl)methoxy]propyl}[tris(pentyloxy)]silane involves the interaction of its functional groups with target molecules. The oxirane group is highly reactive and can form covalent bonds with nucleophiles, while the pentyloxy groups provide hydrophobic properties. These interactions enable the compound to modify surfaces, enhance adhesion, and facilitate the delivery of active ingredients in various applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
{3-[(Oxiran-2-yl)methoxy]propyl}trimethoxysilane: Similar structure but with trimethoxy groups instead of pentyloxy groups.
{3-[(Oxiran-2-yl)methoxy]propyl}triethoxysilane: Contains triethoxy groups instead of pentyloxy groups.
{3-[(Oxiran-2-yl)methoxy]propyl}triisopropoxysilane: Features triisopropoxy groups instead of pentyloxy groups.
Uniqueness
{3-[(Oxiran-2-yl)methoxy]propyl}[tris(pentyloxy)]silane is unique due to the presence of pentyloxy groups, which impart specific hydrophobic properties and influence the compound’s reactivity and compatibility with various substrates. This makes it particularly valuable in applications where enhanced adhesion and surface modification are required.
Eigenschaften
CAS-Nummer |
90139-28-9 |
|---|---|
Molekularformel |
C21H44O5Si |
Molekulargewicht |
404.7 g/mol |
IUPAC-Name |
3-(oxiran-2-ylmethoxy)propyl-tripentoxysilane |
InChI |
InChI=1S/C21H44O5Si/c1-4-7-10-15-24-27(25-16-11-8-5-2,26-17-12-9-6-3)18-13-14-22-19-21-20-23-21/h21H,4-20H2,1-3H3 |
InChI-Schlüssel |
KKUVANGOQBJREW-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCO[Si](CCCOCC1CO1)(OCCCCC)OCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


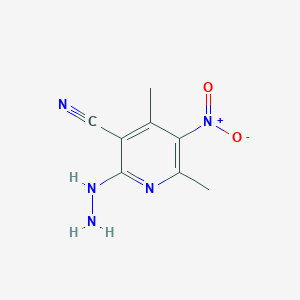
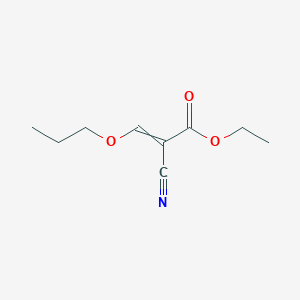
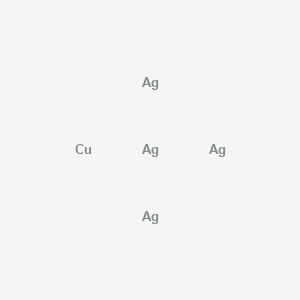
![3-(Benzylamino)-4H-indeno[1,2-C][1,2]thiazol-4-one](/img/structure/B14372090.png)
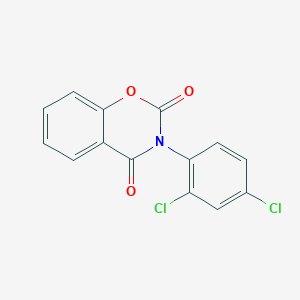

![Ethyl 4-[(6-methoxyquinolin-8-yl)amino]pentanoate](/img/structure/B14372097.png)
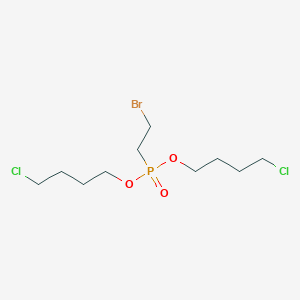
methanone](/img/structure/B14372107.png)
